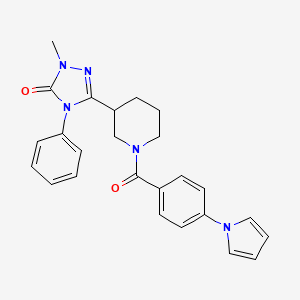![molecular formula C16H23BrN2O2 B2492251 Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate CAS No. 1260810-70-5](/img/structure/B2492251.png)
Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate and related compounds typically involves multiple steps, starting from basic chemical building blocks to achieve the final compound. For instance, synthesis can begin with tert-butyl 4-oxopiperidine-1-carboxylate, leading to Schiff base compounds through coupling with aromatic aldehydes. This process is characterized using various spectroscopic methods, including FTIR, 1H, and 13C NMR, to ensure the successful formation of the target compound (Çolak, Karayel, Buldurun, & Turan, 2021).
Molecular Structure Analysis
The molecular and crystal structure of these compounds is often determined using X-ray crystallographic analysis. This analysis provides detailed insights into the arrangement of atoms within the compound and the types of interactions stabilizing the structure, such as intramolecular hydrogen bonds (Çolak et al., 2021).
Chemical Reactions and Properties
Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate can undergo various chemical reactions, including nitrile anion cyclization, which is a crucial step in synthesizing N-tert-butyl disubstituted pyrrolidines. This reaction showcases the compound's reactivity and the possibility of generating chiral pyrrolidines with high yield and enantiomeric excess, illustrating its potential in asymmetric synthesis (Chung et al., 2005).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior under different conditions. The synthesis and characterization of related compounds, such as tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, provide insights into the compound's physical properties through spectroscopic and X-ray diffraction studies (Naveen et al., 2007).
Chemical Properties Analysis
The chemical properties of tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate, such as reactivity with other chemicals, stability under various conditions, and potential for further functionalization, are essential for its application in chemical synthesis. Studies on similar compounds, like the synthesis and application of tert-butyl esters in continuous flow synthesis, highlight the versatility and reactivity of this chemical class, enabling the development of complex molecules in pharmaceutical research (Herath & Cosford, 2010).
Applications De Recherche Scientifique
Asymmetric Synthesis and Antithrombin Activity
Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate is involved in the asymmetric synthesis of enantiomerically pure pyrrolidine derivatives. These derivatives demonstrate potential antithrombin activity, as indicated by molecular docking studies. The synthesis approach utilized a FAM-catalytic methodology, leading to high enantiomeric excess (ee) on a gram scale (Ayan et al., 2013).
Role in Metabolism of Prostaglandin E2 Agonist
This compound is also relevant in the metabolism of CP-533,536, an EP2 receptor-selective prostaglandin E2 agonist developed for aiding bone fracture healing. The metabolism involves various cytochrome P450 isoforms, leading to the formation of specific metabolites through oxidation and N-dealkylation (Prakash et al., 2008).
Nitrile Anion Cyclization in Pyrrolidine Synthesis
The compound plays a role in the nitrile anion cyclization strategy for synthesizing N-tert-butyl disubstituted pyrrolidines. This method demonstrates a practical approach for asymmetric synthesis of chiral pyrrolidine derivatives, crucial in various pharmaceutical applications (Chung et al., 2005).
Antibacterial Activity Studies
In antibacterial activity studies, the presence of the tert-butyl moiety, especially with 1-(2,4-difluorophenyl) substitution, significantly influenced the in vitro and in vivo antibacterial activities of certain naphthyridine-3-carboxylic acids. This indicates its potential role in enhancing the efficacy of antibacterial agents (Bouzard et al., 1992).
Influenza Neuraminidase Inhibitors
Research also includes the development of influenza neuraminidase inhibitors, where a compound with a pyrrolidine core demonstrated potent inhibitory activity. This highlights its significance in the design of antiviral drugs (Wang et al., 2001).
Crystal Structure Analysis
The compound's derivatives have been studied for their crystal structure, providing insights into their molecular configurations and potential applications in drug design and other chemical processes (Naveen et al., 2007).
Synthesis of Antilipidemic Agents
It has been used in the synthesis of enantiomers of antilipidemic agents, demonstrating the compound's relevance in the development of treatments for conditions like hyperlipidemia (Ohno et al., 1999).
Propriétés
IUPAC Name |
tert-butyl 3-[(4-bromophenyl)methylamino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-8-14(11-19)18-10-12-4-6-13(17)7-5-12/h4-7,14,18H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUSWGFWVBNSTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492169.png)

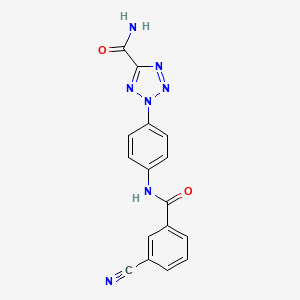
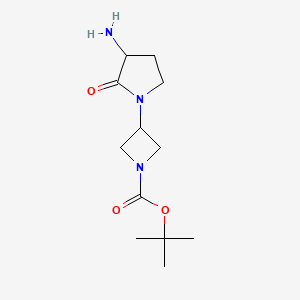
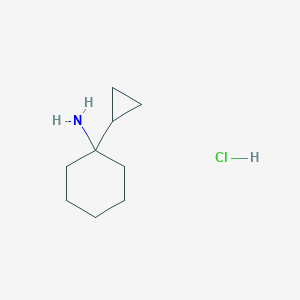

![N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide](/img/structure/B2492180.png)
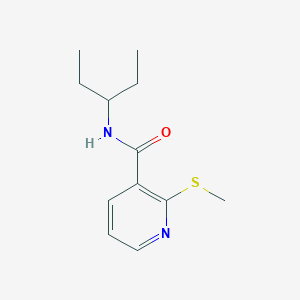
![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2492184.png)
![N-(4-fluorophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide](/img/structure/B2492185.png)


